![molecular formula C15H21NO4 B1146753 Methyl (R)-N-boc-3-phenyl-beta-alaninate CAS No. 158807-51-3](/img/structure/B1146753.png)
Methyl (R)-N-boc-3-phenyl-beta-alaninate
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Description
Synthesis Analysis
The synthesis of similar compounds, such as (R)-Boc-2-methylproline, demonstrates the importance of stereochemical control in the synthesis of complex organic molecules. These compounds are synthesized with excellent yield and stereochemical control, emphasizing the need for precise methodologies in the formation of such intricate structures (Kolaczkowski et al., 2019). Similarly, the asymmetric synthesis of N-Boc-beta-Methylphenylalanines highlights the stereodivergent and enantioselective approaches required for the synthesis of compounds related to methyl (R)-N-boc-3-phenyl-beta-alaninate (Pastó et al., 1997).
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of (R)-Boc-2-methylproline and its Application : (R)-Boc-2-methylproline was synthesized from alanine benzyl ester hydrochloride and used in the synthesis of veliparib, a poly(ADP-ribose) polymerase inhibitor (Kolaczkowski et al., 2019).
- Solvatochromism Studies : The photophysical properties of N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-L-alanine methyl ester and its derivatives were studied, revealing pronounced solvatochromic effects and large Stokes shifts in fluorescence spectra (Guzow et al., 2005).
Chemical Modification and Reaction Pathways
- Rigid Dipeptide Mimics Synthesis : Enantiopure hydroxypyrrolizidinone amino carboxylates were synthesized as constrained alaninylhydroxyproline dipeptide mimics, with potential application in exploring peptide conformation-activity relationships (Rao et al., 2007).
- Conversion of Methyl Esters to Alpha-Chloroketones : A practical and safer route was developed to convert methyl esters of BOC-protected alanine and other amino acids to alpha-chloroketones, avoiding the use of toxic diazomethane (Wang et al., 2004).
Polymer Synthesis and Applications
- Synthesis of pH-responsive Polymers : Methacrylate-containing amino acid-based chiral monomers like Boc-L-alanine methacryloyloxyethyl ester were polymerized using the RAFT process to produce well-defined amino acid-based polymers, showing potential for the delivery of small interfering RNA (Kumar et al., 2012).
Analytical and Spectroscopic Applications
- Visual Enantiomeric Recognition : Chiral host molecules based on phenolphthalein and crown ethers were developed for visual enantiomeric recognition of amino acid derivatives, showing selective coloration with alanine amide derivatives (Tsubaki et al., 2005).
properties
IUPAC Name |
methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(10-13(17)19-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQYRBSHPIUCTQ-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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